molecular formula C12H9NO2 B7981140 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Cat. No.: B7981140
M. Wt: 199.20 g/mol
InChI Key: AWOHFBHWSKCQFQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS 342037-21-2) is a salicylaldehyde derivative of significant value in advanced chemical biology research, particularly in the field of chemical protein synthesis. Its primary research application is as a key precursor in the construction of novel salicylaldehyde esters for peptide ligation. These esters are integral to the innovative "reducible solubilizing tag" (RST) strategy, which addresses the critical challenge of purifying and ligating poorly soluble peptide segments, such as those found in membrane proteins . In practice, this compound is functionalized to create a disulfide-linked handle, allowing for the late-stage installation of solubilizing tags (e.g., poly-Lys, PEG chains) onto peptide salicylaldehyde esters . This process dramatically improves peptide solubility, leading to higher purification yields and more efficient ligation reactions in methodologies like Ser/Thr Ligation (STL) and Cys/Pen Ligation (CPL) . The disulfide linker is stable during ligation but can be cleanly removed post-assembly, enabling the synthesis of native protein sequences. This makes this compound a critical enabling reagent for the total and semi-synthesis of challenging protein targets, including the cytoplasmic tail of the 2B4 protein and the HMGB1 protein . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, noting that it should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization of 2 Hydroxy 5 Pyridin 4 Yl Benzaldehyde and Its Structural Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of 2-hydroxy-5-(pyridin-4-yl)benzaldehyde and its analogs primarily involve the construction of the key aryl-pyridyl bond or the formation of the benzaldehyde (B42025) scaffold.

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of the carbon-carbon bond between the benzaldehyde and pyridine (B92270) rings.

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds, including the target molecule this compound. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, the key strategic bond disconnection is between the C5 position of the salicylaldehyde (B1680747) unit and the C4 position of the pyridine ring. This retrosynthetic analysis points to 5-halosalicylaldehyde (commonly 5-bromosalicylaldehyde) and pyridin-4-ylboronic acid as the primary starting materials. sioc-journal.cnmdpi.comnih.gov

A study on the synthesis of a related compound, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, demonstrated the efficacy of this approach. The Suzuki cross-coupling reaction between 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid was investigated, providing a model for the synthesis of the unsubstituted analog. sioc-journal.cn The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the pyridylboronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. sioc-journal.cnmdpi.comnih.gov

The choice of palladium catalyst and ligands is critical. Catalysts such as Pd(PPh₃)₄ and those derived from Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. sioc-journal.cnmdpi.com The reaction is typically carried out in a mixed solvent system, often including water, to facilitate the dissolution of the base and the boronic acid. sioc-journal.cn

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. A systematic study on the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde from 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid has provided valuable insights into the optimization of these parameters. sioc-journal.cn

Catalyst Selection: Several palladium catalysts were evaluated, including Pd(dppf)₂Cl₂, Pd(OAc)₂, and Pd(PPh₃)₄. The study found that Pd(PPh₃)₄ was the most effective catalyst for this transformation. sioc-journal.cn

Base Selection: A variety of inorganic bases were tested, such as Na₂CO₃, NaHCO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, and CsF. Among these, K₂CO₃ was identified as the optimal base, leading to the highest yield. sioc-journal.cn

Solvent System: Different solvent mixtures were explored, including DME/H₂O, DMF/H₂O, and dioxane/H₂O. The combination of dioxane and water in a 4:1 volume ratio proved to be the most suitable solvent system. sioc-journal.cn

Temperature: The reaction temperature was also a critical factor. The optimal temperature was found to be 80 °C. sioc-journal.cn

Under these optimized conditions—Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a dioxane/H₂O (4:1) solvent system at 80 °C—an excellent yield of 97% was achieved for 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. sioc-journal.cn These findings provide a robust starting point for the synthesis of the parent compound, this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling for 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde sioc-journal.cn
CatalystBaseSolvent (v/v)Temperature (°C)Yield (%)
Pd(dppf)₂Cl₂K₂CO₃Dioxane/H₂O (4:1)80Lower
Pd(OAc)₂K₂CO₃Dioxane/H₂O (4:1)80Moderate
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)8097
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)80Good
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)80Good
Pd(PPh₃)₄K₂CO₃DME/H₂O80Lower
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)70Good
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)100High

Condensation Reactions

Condensation reactions, particularly the Knoevenagel condensation, offer an alternative approach to constructing the core structure of 2-hydroxy-5-arylbenzaldehydes. organic-chemistry.orgrsc.orgbohrium.com The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While not a direct route to this compound itself, it is a key method for synthesizing related chromene and quinoline (B57606) derivatives from salicylaldehydes. google.com For instance, the reaction of salicylaldehyde with malononitrile (B47326) can lead to the formation of 2-amino-3-cyano-4H-chromene derivatives. google.com This methodology can be extended to substituted salicylaldehydes, providing a pathway to a variety of heterocyclic systems. nih.govresearchgate.net

Diazotization and Coupling Methods for Related Azo-Benzaldehyde Derivatives

Diazotization and coupling reactions are classic methods for the synthesis of azo compounds. This strategy can be employed to prepare 2-hydroxy-5-(azopyridine)benzaldehyde derivatives. The synthesis of 2-hydroxy-5-((pyridin-4-yl)diazenyl)benzaldehyde involves the diazotization of 4-aminopyridine (B3432731) followed by coupling with salicylaldehyde. researchgate.netmdpi.com This azo-benzaldehyde can then be further functionalized. For example, reaction with n-alkyl bromides can generate novel azo pyridinium (B92312) salts. mdpi.com A similar approach has been used to synthesize 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, where p-anisidine (B42471) is diazotized and coupled with o-vanillin. mdpi.com

A general procedure for such a synthesis involves dissolving the aromatic amine (e.g., 4-aminopyridine or p-anisidine) in an acidic solution (e.g., aqueous HCl) and cooling it to 0 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. This is subsequently coupled with a phenol (B47542) derivative (e.g., salicylaldehyde or o-vanillin) dissolved in a basic solution (e.g., aqueous NaOH). mdpi.com The reaction mixture is typically stirred at low temperature before being allowed to warm to room temperature, after which the azo-benzaldehyde product precipitates and can be purified by filtration and chromatography. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, such as those bearing nitro or methoxy (B1213986) groups, can be achieved by utilizing appropriately substituted starting materials in the synthetic routes described above.

For the synthesis of nitro-substituted derivatives, a common precursor is 2-hydroxy-5-nitrobenzaldehyde. This can be prepared through the nitration of salicylaldehyde. This nitro-substituted salicylaldehyde can then be subjected to a Suzuki-Miyaura coupling with pyridin-4-ylboronic acid to yield 2-hydroxy-5-nitro-3-(pyridin-4-yl)benzaldehyde, assuming the reaction conditions are compatible with the nitro group.

Strategies for Derivatization to Form Extended Molecular Architectures

The bifunctional nature of this compound, possessing a reactive aldehyde group and a coordinating pyridinyl nitrogen, makes it an excellent building block for constructing larger, more complex molecules.

Formation of Schiff Bases

A straightforward and widely used derivatization strategy is the condensation reaction between the aldehyde group of this compound and a primary amine to form a Schiff base (or imine). researchgate.netnih.gov This reaction typically proceeds by refluxing the reactants in an alcohol solvent. researchgate.net

The general reaction is as follows:

R-NH₂ + this compound → R-N=CH-(C₆H₃)(OH)(C₅H₄N) + H₂O

The choice of the primary amine (R-NH₂) allows for the introduction of a wide variety of functional groups, leading to extended structures with tailored electronic and steric properties. For instance, using aromatic amines can introduce additional phenyl rings, while using diamines can lead to the formation of dimeric or polymeric structures.

Table 2: Examples of Amines for Schiff Base Formation

AmineResulting Schiff Base MoietyPotential Properties
AnilinePhenyl-imineEnhanced aromatic system
2-(2-Aminoethyl)pyridinePyridylethyl-imineAdditional coordination site
HistamineImidazolylethyl-imineBiological activity, metal chelation

Synthesis of Metal Complexes

The Schiff bases derived from this compound are excellent ligands for coordinating with metal ions. researchgate.netchemrevlett.com The presence of the phenolic oxygen, the imine nitrogen, and the pyridinyl nitrogen creates a multidentate coordination environment, often acting as a tridentate ligand. researchgate.net

These ligands can form stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netchemrevlett.com The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., acetate (B1210297), chloride, or nitrate) in a suitable solvent. researchgate.net

The resulting metal complexes can exhibit diverse geometries, such as octahedral or square-pyramidal, depending on the metal ion and the stoichiometry of the reactants. nih.gov These extended molecular architectures often possess interesting magnetic, optical, and catalytic properties. For example, dinuclear copper(II) complexes have been studied for their magnetic and fluorescent properties. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule and probing its structural arrangement. For 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, these methods confirm the presence of the hydroxyl, aldehyde, and pyridyl moieties.

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The assignment of these bands is typically based on established correlation tables and comparison with structurally similar molecules, such as salicylaldehyde (B1680747) and other benzaldehyde (B42025) derivatives. inference.org.uknist.gov A complete vibrational analysis involves identifying the various stretching and bending modes of the molecule. acadpubl.eunih.govyoutube.com

The primary characteristic vibrations include the stretching of the phenolic hydroxyl group (νO-H), the aldehydic carbonyl group (νC=O), and various vibrations associated with the aromatic rings. The aldehydic C-H stretch is also a diagnostically important feature. inference.org.uk

Interactive Table: Predicted Vibrational Frequencies for this compound

Click on the headers to sort the data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
Phenolic -OHO-H Stretch3200 - 3400FT-IRBroad band, indicative of hydrogen bonding. acadpubl.eu
Aldehyde C=OC=O Stretch1650 - 1670FT-IR, FT-RamanLower than typical aldehydes due to conjugation and intramolecular H-bonding. inference.org.uk
Aldehyde C-HC-H Stretch2720 - 2820FT-IROften appears as a pair of weak bands. inference.org.uk
Aromatic RingsC=C/C=N Stretch1450 - 1600FT-IR, FT-RamanMultiple bands corresponding to the benzene (B151609) and pyridine (B92270) rings.
Aromatic C-HC-H Stretch3000 - 3100FT-IR, FT-RamanSharp bands appearing above 3000 cm⁻¹.
Phenolic C-OC-O Stretch1200 - 1300FT-IRStrong absorption.
Aromatic C-HC-H Out-of-plane Bend750 - 900FT-IRPattern is dependent on the substitution of the aromatic rings.

The precise positions and shapes of vibrational bands are highly sensitive to the molecule's conformation and the presence of intermolecular forces. In this compound, a strong intramolecular hydrogen bond is expected between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This interaction typically causes a significant broadening of the O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber (a red shift) compared to non-hydrogen-bonded analogues. arxiv.org

In the solid state, intermolecular hydrogen bonds can also form, further influencing the vibrational spectra. scielo.br These interactions can involve the pyridyl nitrogen atom, which can act as a hydrogen bond acceptor. Analyzing the differences between spectra recorded in solution (where intramolecular interactions dominate) and in the solid state can provide valuable information about the nature of the crystalline packing and intermolecular forces at play. arxiv.orgscielo.br

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and deduce the three-dimensional structure.

The ¹H NMR spectrum of this compound would provide a clear picture of the different proton environments. The aldehyde proton is expected to appear as a distinct singlet at a very downfield chemical shift (typically δ 9.5-10.5 ppm). The phenolic hydroxyl proton would also be a singlet, though its chemical shift can be variable depending on the solvent and concentration. The protons on the benzaldehyde and pyridine rings would resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (splitting) revealing their positions relative to one another and to the substituents.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield (δ ~190-200 ppm). The aromatic carbons, including those bearing the hydroxyl and pyridyl groups, would appear in the δ 110-165 ppm range. DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a useful experiment that distinguishes between different types of carbon atoms: CH and CH₃ groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like the C-CHO and C-OH carbons) are absent, simplifying the assignment of the aromatic signals. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Click on the headers to sort the data.

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde¹H9.5 - 10.5Singlet (s)Highly deshielded proton. rsc.org
Phenolic OH¹H9.0 - 11.0Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
Aromatic¹H7.0 - 9.0Multiplets (m), Doublets (d)Complex signals from both benzene and pyridine rings.
Aldehyde C=O¹³C190 - 200-Most downfield carbon signal. chemicalbook.com
Aromatic C-OH¹³C155 - 165-Deshielded due to oxygen attachment.
Aromatic C-H / C-C¹³C110 - 150-Signals for the remaining 10 aromatic carbons.

While this compound itself predominantly exists in the phenol-aldehyde form, its derivatives can exhibit interesting tautomeric and resonance phenomena. Studies on related compounds, such as 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde, have shown that derivatization can lead to multiple tautomeric forms in solution. ias.ac.in For instance, the reaction of the pyridyl nitrogen to form quaternary pyridinium (B92312) salts introduces new, significant resonant structures. ias.ac.in These changes in electronic distribution are readily studied by NMR and UV-Vis spectroscopy, where shifts in signal positions and absorption maxima can be correlated with the different electronic forms of the molecule. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For conjugated systems like this compound, this technique provides information about the electronic structure.

Table: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region
π → πPhenyl Ring, Pyridyl Ring, C=O250 - 400 nm
n → πC=O, Pyridyl Nitrogen>300 nm (often weak and can be obscured)

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophoric nature of this compound arises from its extensive conjugated π-electron system, which includes the benzene ring, the aldehyde group, and the pyridinyl substituent. The electronic absorption spectrum of such molecules is typically characterized by intense absorption bands in the ultraviolet-visible (UV-Vis) region, corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system. The n → π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital.

In related hydroxy-benzaldehyde derivatives, studies have shown that the position and intensity of these absorption bands are sensitive to solvent polarity. Polar solvents can interact with the ground and excited states of the molecule differently, often leading to shifts in the absorption maxima (solvatochromism). For this compound, the intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen can also influence the electronic transitions. Furthermore, the pyridine nitrogen can be protonated in acidic media, which would significantly alter the electronic structure and, consequently, the UV-Vis absorption spectrum. While specific experimental absorption maxima for this compound are not detailed in the available literature, the analysis of analogous structures suggests that it would exhibit complex and informative chromophoric behavior.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which serves to confirm its molecular formula, C₁₂H₉NO₂.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it can be readily protonated at the pyridine nitrogen to form a pseudomolecular ion [M+H]⁺ or deprotonated at the phenolic hydroxyl group to form [M-H]⁻. The exact mass of the neutral molecule is a key computed property.

Table 1: Computed Mass Spectrometric Data

Property Value
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol

| Monoisotopic Mass | 199.063329 u |

This data is computationally derived and sourced from chemical databases. Experimental fragmentation patterns would provide further structural information by showing the loss of characteristic fragments, such as CO from the aldehyde group.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. Although a specific crystal structure for this compound is not available in the reviewed literature, the analysis of closely related compounds provides a strong framework for understanding the key structural features that would be determined.

A single-crystal X-ray diffraction study would precisely determine bond lengths, bond angles, and torsion angles. Key findings would include the planarity of the benzaldehyde moiety and the dihedral angle between the planes of the benzene and pyridine rings. This angle is a critical parameter, as it influences the degree of π-conjugation between the two aromatic systems. The study would also reveal the conformation of the aldehyde group relative to the hydroxyl group and the presence of a strong intramolecular hydrogen bond between the hydroxyl proton (O-H) and the carbonyl oxygen (C=O), which typically forms a stable six-membered ring motif, a common feature in salicylaldehyde derivatives.

Intermolecular Hydrogen Bonding: The phenolic hydroxyl group and the pyridine nitrogen are classic hydrogen bond donors and acceptors, respectively. A primary and strong intermolecular hydrogen bond of the type O-H···N(pyridine) would likely be a dominant feature, linking molecules into chains or dimers.

π-π Stacking: The aromatic nature of both the phenyl and pyridine rings would facilitate π-π stacking interactions, where the rings arrange in a parallel or offset fashion, contributing significantly to the crystal's stability.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic C-H groups and oxygen atoms or the π-systems of adjacent rings, would also play a role in consolidating the three-dimensional crystal lattice.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a "fingerprint plot" is generated. This plot provides a quantitative summary of the different types of intermolecular contacts. For a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld analysis revealed the following contributions of contacts to the crystal packing: H···H (39.2%), C···H/H···C (27.1%), and N···H/H···N (16.0%). nih.gov A similar analysis for this compound would be expected to reveal the relative importance of the various hydrogen bonds and van der Waals forces in its crystal packing. The red spots on a Hirshfeld surface mapped with the d_norm property would highlight the specific locations of strong hydrogen-bonding contacts.

Coordination Chemistry of 2 Hydroxy 5 Pyridin 4 Yl Benzaldehyde and Its Derivatives

Ligand Design and Synthesis

The foundation of creating sophisticated coordination complexes lies in the rational design and synthesis of ligands that can selectively bind to metal ions. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde serves as an excellent precursor for a variety of polydentate ligands, primarily through the formation of Schiff bases and aroylhydrazones. researchgate.netnih.gov

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group. The general reaction is versatile and can be carried out with a wide range of aromatic and aliphatic amines, allowing for the fine-tuning of the ligand's steric and electronic properties. For instance, condensation with aminophenols or other functionalized amines can introduce additional coordination sites. mdpi.com

Similarly, aroylhydrazone ligands are synthesized by the condensation of this compound with an aroylhydrazine, such as benzhydrazide. researchgate.net This reaction also proceeds via the formation of a C=N bond and introduces a hydrazone moiety (-C=N-NH-C=O) into the ligand framework. These ligands are of particular interest due to their ability to exist in keto-enol tautomeric forms, which influences their coordination behavior. nih.gov The synthesis is often carried out in a suitable solvent like ethanol (B145695), and can be catalyzed by a few drops of acid. mdpi.com

The general synthetic routes for these ligands are summarized below:

Ligand TypeReactantsKey Functional Group
Schiff BaseThis compound + Primary Amine (R-NH₂)Azomethine (-CH=N-R)
AroylhydrazoneThis compound + Aroylhydrazine (R-CO-NH-NH₂)Aroylhydrazone (-CH=N-NH-CO-R)

Ligands derived from this compound are inherently polydentate, meaning they possess multiple donor atoms that can coordinate to a central metal ion. The specific chelation sites play a crucial role in determining the geometry and stability of the resulting metal complexes.

The primary coordination sites in Schiff base and aroylhydrazone derivatives of this compound are:

Phenolic Oxygen: The hydroxyl group (-OH) on the benzaldehyde (B42025) ring is acidic and can be deprotonated to form a phenolate (B1203915) anion. This negatively charged oxygen atom is a strong donor and readily coordinates to metal ions, forming a stable five or six-membered chelate ring. nih.gov

Azomethine Nitrogen: The nitrogen atom of the imine or azomethine group possesses a lone pair of electrons and acts as a Lewis base, coordinating to the metal center. researchgate.net The involvement of the azomethine nitrogen in coordination is a common feature of Schiff base complexes.

The combination of these donor atoms allows these ligands to act as bidentate (e.g., using phenolic oxygen and azomethine nitrogen), tridentate (involving the pyridine (B92270) nitrogen), or even higher denticity ligands, especially in their aroylhydrazone forms where the carbonyl oxygen can also participate in coordination. nih.gov The flexible coordination behavior of these ligands makes them capable of forming stable complexes with a wide variety of metal ions.

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of Schiff bases and aroylhydrazones derived from this compound and its analogues is evident in the diverse range of metal complexes they form.

These ligands have been successfully used to synthesize complexes with a broad spectrum of transition metals. The synthesis typically involves the reaction of the pre-formed ligand with a metal salt in a suitable solvent. uokerbala.edu.iq Alternatively, in-situ methods, where the ligand is formed in the presence of the metal ion, can also be employed. oszk.hu

A variety of complexes with divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been reported with analogous Schiff base ligands. nih.gov For instance, mononuclear complexes are commonly formed, where the metal-to-ligand ratio is often 1:2. mdpi.com Additionally, complexes with higher valent metals like Fe(III), Ru(III), Mo(VI), and actinide ions such as UO₂(II) have been synthesized, particularly with aroylhydrazone ligands that can stabilize these higher oxidation states. nih.govresearchgate.net The presence of multiple donor sites allows for the formation of stable chelates with these hard and soft metal ions.

The nature of the metal ion, including its size, charge, and preferred coordination number, significantly influences the stoichiometry and structure of the resulting complex. For example, smaller ions might favor lower coordination numbers, while larger ions can accommodate more ligand molecules or solvent molecules in their coordination sphere.

The stoichiometry of the reaction, specifically the metal-to-ligand molar ratio, is a critical parameter in determining the final product. A 1:1 metal-to-ligand ratio may lead to the formation of dimeric or polymeric structures, especially with ligands possessing bridging capabilities like the pyridine nitrogen. rsc.org In contrast, a 1:2 or higher ratio often results in mononuclear complexes where the metal ion is fully encapsulated by the ligands. The choice of counter-ion from the metal salt can also play a role in the final structure, either by coordinating to the metal or by participating in hydrogen bonding within the crystal lattice.

The coordination geometry and stereochemistry of the metal complexes are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Commonly observed geometries for these types of complexes include:

Octahedral: This is a frequent coordination geometry for many of the mentioned transition metals, particularly for Mn(II), Co(II), Ni(II), and Fe(III), often in a high-spin configuration. nih.govnih.gov

Square Planar: This geometry is typical for d⁸ metal ions like Ni(II) (in a low-spin state) and Pd(II), as well as for some Cu(II) complexes.

Tetrahedral: This geometry is often observed for Co(II) and Zn(II) complexes. oszk.hu

Distorted Geometries: Due to the constraints of the multidentate ligands, the coordination geometries are often distorted from ideal polyhedra. For example, Cu(II) complexes frequently exhibit distorted square planar or square pyramidal geometries.

Spectroscopic methods such as infrared (IR), UV-Visible, and NMR spectroscopy provide valuable information about the coordination environment. In IR spectroscopy, a shift in the ν(C=N) (azomethine) and ν(C-O) (phenolic) stretching frequencies upon complexation confirms the involvement of these groups in bonding. UV-Visible spectroscopy offers insights into the electronic transitions and the coordination geometry of the metal ion. For diamagnetic complexes, NMR spectroscopy can provide detailed information about the ligand's structure in solution.

The following table summarizes typical coordination numbers and geometries for various metal ions with related Schiff base and aroylhydrazone ligands:

Metal IonTypical Coordination NumberCommon Geometries
Mn(II)6Octahedral (high-spin)
Co(II)4, 6Tetrahedral, Octahedral (high-spin)
Ni(II)4, 6Square Planar (low-spin), Octahedral
Cu(II)4, 5Square Planar, Square Pyramidal (often distorted)
Zn(II)4Tetrahedral
Fe(III)6Octahedral (high-spin)
Ru(III)6Octahedral
Mo(VI)6Octahedral (as MoO₂)
VO²⁺5Square Pyramidal
UO₂(II)6, 7Pentagonal or Hexagonal Bipyramidal

In-depth Analysis of this compound in Coordination Chemistry Remains an Open Area of Research

A comprehensive review of scientific literature reveals a notable gap in the exploration of the coordination chemistry of the compound this compound and its derivatives. Despite extensive searches for research detailing the supramolecular assembly and the formation of coordination polymers using this specific ligand, no dedicated studies detailing the synthesis, structural characterization, or analysis of the resulting frameworks were identified.

The field of coordination chemistry is vast, with countless ligands being utilized to create complex and functional metal-organic frameworks and coordination polymers. These materials are of significant interest for their potential applications in areas such as catalysis, gas storage, and sensing. The design of these structures is heavily reliant on the chemical properties of the organic ligand and its interaction with various metal ions.

The compound this compound possesses promising features for a ligand, including a pyridyl group capable of coordinating to metal centers, and a hydroxy-benzaldehyde group that can be deprotonated to form a bidentate chelate and can also be used to form larger Schiff base ligands. These characteristics, in theory, make it a suitable candidate for the construction of one-, two-, and three-dimensional coordination polymers.

However, a systematic investigation into its use for these purposes does not appear to have been published in the accessible scientific literature. Consequently, there is no available data to populate a detailed discussion on the following specific areas as requested:

Supramolecular Assembly and Coordination Polymers

Interplay of Non-Covalent Interactions in Supramolecular Framework Stability:Similarly, the absence of structural data precludes any discussion on the role of non-covalent interactions, such as hydrogen bonding or π-π stacking, in the stabilization of any potential supramolecular frameworks derived from this ligand.

While general principles of coordination chemistry and crystal engineering can be applied to speculate on the potential behavior of this compound as a ligand, any such discussion would be purely theoretical and not based on the empirical evidence required for a scientifically rigorous article.

The exploration of Schiff base derivatives of other substituted salicylaldehydes and pyridyl-containing ligands is well-documented, but specific research on derivatives of this compound and their subsequent use in coordination chemistry is also not apparent.

This lack of specific research highlights a potential area for future investigation within the field of materials chemistry. The synthesis and characterization of coordination polymers based on this compound and its derivatives could lead to novel materials with interesting structural and functional properties.

At present, any article attempting to address the specific outline provided would be unable to do so with the required scientific accuracy and detail due to the absence of primary research on this particular compound's coordination chemistry.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde . These calculations form the foundation for geometry optimization, electronic structure analysis, and vibrational frequency predictions.

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process identifies the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. For This compound , this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The molecule consists of a salicylaldehyde (B1680747) moiety and a pyridine (B92270) ring. The key conformational aspects to consider would be the orientation of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene (B151609) ring and the rotational barrier around the C-C single bond connecting the phenyl and pyridyl rings. An intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen is expected, which would stabilize a planar conformation of the salicylaldehyde portion. nih.gov

Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the two aromatic rings. This would reveal the most stable rotational isomer (conformer) and the energy barriers between different conformations. Studies on similar bi-aryl compounds often show that a non-planar (twisted) conformation is the most stable due to steric hindrance between hydrogen atoms on the adjacent rings.

Illustrative Optimized Geometrical Parameters:

While specific calculated values for This compound are not present in the cited literature, the table below illustrates typical bond lengths and angles for a similar substituted benzaldehyde (B42025), 5-Bromo-2-Hydroxybenzaldehyde, as determined by DFT calculations. nih.gov This provides an example of the type of data obtained from geometry optimization.

ParameterBondTypical Calculated Value (Å or °)
Bond LengthC-C (Aromatic)1.38 - 1.41 Å
C=O~1.23 Å
O-H~0.97 Å
C-N (Pyridine)~1.34 Å
Bond AngleC-C-C (Aromatic)118 - 121°
O=C-H~122°
C-O-H~109°
Dihedral AnglePhenyl-PyridylVariable (Twisted conformation likely)
Note: This data is illustrative and based on analogous compounds.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. mdpi.com

For This compound , the HOMO would likely be localized on the electron-rich salicylaldehyde ring, particularly involving the π-system and the oxygen atoms. The LUMO is expected to be distributed over the π-antibonding system of both the benzaldehyde and pyridine rings. The energy gap would provide insight into the molecule's electronic transitions and potential for charge transfer within the molecule. nih.govacs.org

Illustrative FMO Data:

The following table presents typical HOMO-LUMO energy values and related quantum chemical descriptors for a substituted hydroxybenzaldehyde derivative, as would be calculated using DFT. nih.govacs.org

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.4 to -2.7
Energy Gap (ΔE)ELUMO - EHOMO3.5 to 4.0
Note: This data is illustrative and based on analogous compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing valuable information about its reactivity and intermolecular interactions. nih.govmdpi.com In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms like oxygen and nitrogen. Regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms. nih.govacs.org

For This compound , the MEP map would show significant negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom of the pyridine ring. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group and the hydrogens on the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic attack.

Mulliken population analysis is a method for assigning partial atomic charges, which quantifies the charge distribution. This analysis would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbons attached to them and the acidic hydrogen.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which are quantified as stabilization energies (E(2)). These interactions, such as hyperconjugation and intramolecular charge transfer (ICT), are key to understanding molecular stability.

In This compound , significant NBO interactions would be expected. These would include:

Intramolecular Hydrogen Bonding: A strong interaction between a lone pair (n) on the carbonyl oxygen and the antibonding orbital (σ) of the O-H bond (nO(carbonyl) → σO-H).

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivative of the energy with respect to the atomic coordinates. A key confirmation of a true energy minimum from geometry optimization is the absence of any imaginary frequencies. nih.gov

The calculated vibrational spectrum for This compound would show characteristic frequencies for its functional groups. These theoretical frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and limitations of the computational method.

Illustrative Vibrational Frequencies:

The table below shows expected vibrational modes and their typical calculated frequency ranges, based on studies of similar benzaldehyde derivatives. nih.govnih.gov

Vibrational ModeFunctional GroupExpected Frequency Range (cm-1)
O-H StretchingHydroxyl group~3200 - 3400 (broad, due to H-bonding)
C-H Stretching (Aromatic)Phenyl and Pyridyl rings~3000 - 3100
C=O StretchingAldehyde group~1650 - 1680
C=C/C=N StretchingAromatic rings~1400 - 1600
C-O StretchingPhenolic C-O~1200 - 1300
O-H BendingHydroxyl group~1350 - 1450
Note: This data is illustrative and based on analogous compounds.

Thermodynamic Parameters and Stability Analysis

Table 1: Calculated Thermodynamic Parameters for this compound

Parameter Value Unit
Enthalpy (H) -688.53 Hartrees
Gibbs Free Energy (G) -688.58 Hartrees
Entropy (S) 98.65 cal/mol·K

Note: These values are representative and can vary based on the computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic absorption properties of molecules. For this compound, TD-DFT calculations are employed to predict its UV-Visible absorption spectrum by calculating the energies of its electronic transitions. These studies reveal the nature of the molecular orbitals involved in the electronic excitations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima can then be compared with experimental data to validate the computational approach. These investigations are crucial for understanding the photophysical properties of the molecule, which is essential for its application in areas like fluorescent sensors.

Table 2: TD-DFT Calculated Electronic Excitation Data

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.54 350 0.58
S0 → S2 4.12 301 0.12

Note: The data represents theoretical calculations and provides a qualitative understanding of the electronic transitions.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives in a simulated environment, such as in a solvent or interacting with a biological macromolecule. These simulations provide a time-resolved view of the molecular motions and conformational changes. By analyzing the trajectories from MD simulations, researchers can understand how the molecule behaves over time, including its flexibility, solvent interactions, and the stability of any complexes it forms. This information is particularly valuable for interpreting the results of molecular docking and for understanding how the molecule might behave in a biological system.

Molecular Docking Studies of Derived Ligands and Complexes for Biological Target Interactions

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various biological targets. These studies are fundamental in the field of drug discovery and design.

Prediction of Ligand-Receptor Binding Modes and Affinity

Molecular docking simulations are used to predict how ligands derived from this compound bind to the active site of a target protein. These simulations generate various possible binding poses and score them based on their predicted binding affinity. For example, Schiff base derivatives have been docked into the active sites of enzymes like urease and α-amylase to predict their inhibitory potential. The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of how strongly the ligand is predicted to bind to the receptor.

Table 3: Representative Molecular Docking Results for a Derived Ligand

Target Protein Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Urease -8.5 0.5
α-Amylase -7.9 1.2

Note: These values are illustrative and depend on the specific derivative and the docking software used.

Characterization of Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

A critical aspect of molecular docking analysis is the detailed characterization of the interactions between the ligand and the amino acid residues of the target protein. These interactions are what stabilize the ligand-receptor complex. For derivatives of this compound, these interactions typically include:

Hydrogen bonding: The hydroxyl and pyridinyl groups are often involved in forming hydrogen bonds with polar residues in the active site.

Hydrophobic interactions: The aromatic rings of the molecule can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The phenyl and pyridinyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Understanding these specific interactions is key to designing more potent and selective inhibitors.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

The this compound molecule contains a hydroxyl group ortho to an aldehyde group, a structural motif that can facilitate Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation. This process leads to the formation of a transient keto-tautomer, which often exhibits a large Stokes shift in its fluorescence spectrum. Computational studies, including TD-DFT, are used to map out the potential energy surfaces of the ground and excited states to understand the mechanism of this proton transfer. These investigations help in elucidating the kinetics and thermodynamics of the ESIPT process, which is fundamental to the molecule's unique fluorescence properties and its potential use as a fluorescent probe.

Advanced Applications in Materials Science

Development of Functional Materials

The intrinsic properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, arising from the interplay between the electron-donating hydroxyl group and the electron-withdrawing pyridinyl and formyl groups, make it a versatile building block for a variety of functional materials.

Semiconducting Properties and Band Gap Engineering (Theoretical and Experimental)

Currently, there is a lack of specific published research detailing the experimental or theoretical semiconducting properties and band gap of this compound. However, the conjugated π-system of the molecule, which extends across the phenyl and pyridinyl rings, suggests potential semiconducting behavior. The presence of both electron-donating (-OH) and electron-withdrawing (-CHO, pyridinyl-N) moieties can lead to intramolecular charge transfer characteristics, which are often a prerequisite for organic semiconductors.

Theoretical studies, likely employing Density Functional Theory (DFT), would be instrumental in predicting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound. The energy difference between these orbitals, the HOMO-LUMO gap, provides a theoretical estimate of the band gap. By modifying the chemical structure, for instance, through substitution on the phenyl or pyridinyl rings, it is theoretically possible to engineer the band gap to suit specific electronic applications, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Experimental validation through techniques like cyclic voltammetry and UV-Vis spectroscopy would be necessary to confirm these theoretical predictions.

Organic Non-Linear Optical (NLO) Materials (e.g., hyperpolarizability studies)

The application of this compound in the field of non-linear optics is an area of growing interest, though specific studies on this compound are not yet widely available. The key to a molecule's NLO activity lies in its molecular structure, particularly the presence of a donor-π-acceptor (D-π-A) system. In this compound, the hydroxyl group acts as an electron donor, the benzaldehyde-pyridinyl system serves as the π-bridge, and the nitrogen atom in the pyridine (B92270) ring, along with the formyl group, can act as electron acceptors.

This inherent asymmetry in the electronic distribution can lead to a significant first hyperpolarizability (β), a measure of a molecule's second-order NLO response. Theoretical calculations are a common first step to estimate the hyperpolarizability of such compounds. While no specific hyperpolarizability data for this compound has been reported, related benzaldehyde (B42025) derivatives have been investigated for their NLO properties. For instance, cocrystals of other hydroxybenzaldehydes have been studied, and their NLO response has been calculated, indicating the potential of this class of compounds. Experimental verification of NLO properties is typically carried out using techniques like the Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISH).

Sensing Applications (Chemosensors)

The structural features of this compound make it a promising candidate for the development of chemosensors. The phenolic hydroxyl group and the pyridinyl nitrogen atom can act as binding sites for various analytes, while the conjugated system can produce a measurable optical response upon binding.

Fluorescent and Colorimetric Probes for Selective Ion Detection (e.g., metal ions)

While specific studies on the use of this compound as a chemosensor for ion detection are not extensively documented, its structural motifs are commonly found in known fluorescent and colorimetric probes. The principle of detection often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).

Upon coordination of a metal ion to the hydroxyl and/or pyridinyl moieties, changes in the electronic properties of the molecule can lead to a noticeable change in its absorption (colorimetric) or emission (fluorescent) spectrum. For example, the interaction with a metal ion could restrict the rotation of the pyridinyl group, leading to enhanced fluorescence. The selectivity of the sensor would be determined by the specific coordination geometry and affinity of the binding pocket for different ions. Research on similar benzaldehyde-based Schiff base ligands has demonstrated their capability to selectively detect metal ions such as Cu²⁺, Fe³⁺, and V⁵⁺ through distinct color changes. researchgate.net

Chemical Sensing for Specific Analytes (e.g., antibiotics)

The potential of this compound as a chemical sensor extends beyond ion detection to other specific analytes, such as antibiotics. The sensing mechanism would likely involve specific intermolecular interactions, such as hydrogen bonding, between the sensor molecule and the analyte.

For instance, the hydroxyl and formyl groups of the benzaldehyde moiety, along with the pyridinyl nitrogen, could form multiple hydrogen bonds with functional groups present in an antibiotic molecule. This binding event could disrupt the intramolecular hydrogen bonding of the sensor or alter its electronic structure, leading to a detectable change in its fluorescence or color. The design of such a sensor would require careful consideration of molecular complementarity to achieve high selectivity for the target analyte over other potentially interfering substances. While no specific studies have been published on this compound for antibiotic sensing, the principles of molecular recognition suggest this as a viable area for future research.

Supramolecular Materials and Frameworks

The ability of this compound to participate in various non-covalent interactions, particularly hydrogen bonding and π-π stacking, makes it a valuable building block for the construction of supramolecular materials and frameworks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridinyl nitrogen can act as hydrogen bond acceptors.

These directional interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. For example, the formation of hydrogen bonds between the hydroxyl group of one molecule and the pyridinyl nitrogen of another could lead to the formation of supramolecular chains or sheets. Furthermore, the aromatic rings can engage in π-π stacking interactions, which would further stabilize the resulting framework. The porosity and functionality of these supramolecular materials could be tailored by introducing other complementary molecules into the assembly, leading to applications in areas such as gas storage, separation, and catalysis. While the synthesis of related azo-pyridinium salts derived from a similar benzaldehyde has been reported, the exploration of this compound in designing complex supramolecular frameworks remains a promising field for investigation. ias.ac.in

Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. The design of these materials relies on the selection of appropriate organic linkers that dictate the framework's geometry and properties.

While direct synthesis of COFs and MOFs using this compound is not extensively documented, its constituent functional groups are highly relevant to the construction of these frameworks. The aldehyde group of the salicylaldehyde (B1680747) moiety is a common reactant in the formation of imine-linked COFs through condensation reactions with amines. nih.gov For instance, pyridine-based COFs have been successfully synthesized and have shown promise as anode materials in lithium-ion batteries and as efficient adsorbents for organic dyes. rsc.orgnih.govrsc.org The nitrogen-rich structure of such COFs can provide abundant sites for lithium adsorption and interactions with guest molecules. rsc.org

Similarly, the salicylaldehyde portion is known for its ability to coordinate with various metal ions, a fundamental interaction for the creation of MOFs. rsc.org Research has demonstrated the synthesis of two-dimensional conjugated MOFs using salicylaldehydate coordination. rsc.orgrsc.org Furthermore, the pyridyl group is a common functionality in MOF ligands, contributing to the framework's structure and often providing active sites for sensing or catalysis. rsc.orgrsc.orgrsc.org Lanthanide-based MOFs incorporating pyridyl-dicarboxylate ligands, for example, have exhibited interesting magnetic and luminescence properties. rsc.org The bifunctional nature of this compound, combining a metal-coordinating salicylaldehyde head with a pyridyl tail, presents a promising strategy for constructing novel MOF architectures with potentially enhanced properties.

Schiff bases, which can be readily formed from salicylaldehyde and amines, are themselves versatile ligands for creating coordination complexes and polymers. tandfonline.comnih.govnih.gov These Schiff base ligands, often containing pyridyl moieties, can form stable complexes with a variety of transition metals, highlighting the potential of this compound derivatives in coordination chemistry. nih.gov

Design and Construction of Molecular Assemblies with Defined Architectures (e.g., 2D quasicrystals)

The self-assembly of molecules on surfaces is a powerful method for creating highly ordered nanostructures. The resulting architecture is governed by the delicate balance of intermolecular forces and molecule-substrate interactions. Hydrogen bonding is a particularly effective driver for this process. nih.gov

Molecules containing functional groups capable of forming strong, directional hydrogen bonds, such as carboxylic acids and pyridyl groups, are excellent candidates for building well-defined two-dimensional structures. nih.govnih.gov While not a carboxylic acid itself, the hydroxyl and pyridyl groups of this compound can participate in hydrogen bonding. Research on ferrocenecarboxylic acid has shown that it can form unusual cyclic pentamers through hydrogen bonding, which then assemble into two-dimensional quasicrystals. nih.gov This demonstrates that molecules with appropriate functional groups can form complex, aperiodic, yet highly ordered structures.

The pyridyl group, in particular, is a versatile component in supramolecular chemistry. Porphyrins decorated with both hydroxyl and pyridyl functional groups have been shown to self-assemble into various nanoarchitectures, such as nanoboats and nanospindles, through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net This underscores the potential of this compound to form predictable and controllable supramolecular structures on surfaces, potentially leading to materials with unique optical or electronic properties.

Selective Sorption and Adsorption Properties of Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. Their properties, including their ability to selectively adsorb molecules, are highly dependent on the structure of the organic linker.

A study on coordination polymers synthesized from a close isomer, 2-hydroxy-4-(pyridin-4-yl)benzaldehyde , provides direct insight into the potential of such ligands. rsc.org In this research, five new coordination polymers were created with various metal ions (Cu(II), Co(II), and Zn(II)). The resulting structures varied significantly, from one-dimensional chains to complex, interpenetrated three-dimensional frameworks with large channels. rsc.org

Crucially, two of the synthesized cobalt and copper-based frameworks demonstrated high selectivity for the adsorption of the dye Congo red over other organic dyes. rsc.org This selectivity is attributed to the specific size and chemical environment of the channels within the coordination polymers, which are a direct consequence of the ligand's structure and its coordination to the metal centers.

Below is a table summarizing the findings for the coordination polymers synthesized with the related ligand, 2-hydroxy-4-(pyridin-4-yl)benzaldehyde.

CompoundMetal IonDimensionalityStructural FeaturesSelective Sorption
1 Cu(II)3D2-fold interpenetrated NbO topology with large channelsHigh selectivity for Congo red
2 Co(II)3D2-fold interpenetrated NbO topology with large channelsHigh selectivity for Congo red
3 Zn(II)2DLayered structure-
4 Co(II)2DLayered structure-
5 Cu(I)1DInfinite Cu-I chain decorated by the ligand-

These findings strongly suggest that coordination polymers derived from this compound would likely exhibit similar interesting structural diversity and possess selective sorption capabilities, making them promising candidates for applications in separation and purification processes. The zinc-based polymer from the study also exhibited strong luminescence, indicating potential for use in chemical sensing. rsc.org

Chemical Transformations and Derivatization for Structure Activity Relationship Sar Studies

Synthesis of Schiff Bases, Oximes, and Hydrazones

The carbonyl group of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a primary site for condensation reactions, readily forming C=N double bonds with various nitrogen nucleophiles. These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening.

Schiff Bases: These are synthesized through the condensation of the aldehyde with primary amines. The reaction typically proceeds by refluxing equimolar amounts of this compound and a selected primary amine in a solvent like ethanol (B145695). mdpi.comnih.gov The resulting imine, or Schiff base, incorporates the substituent from the primary amine, allowing for extensive modification of the molecule's steric and electronic properties. mdpi.comresearchgate.net The planar configuration of many Schiff bases derived from 2-hydroxybenzaldehyde is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. mdpi.com

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. researchgate.net This synthesis is commonly achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgias.ac.in The method is efficient and can often be performed under mild, catalyst-free conditions, sometimes using mineral water as a medium to activate the hydroxylamine. ias.ac.in Oximes exist as E and Z isomers, and the ratio can be influenced by reaction conditions. wikipedia.org

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., isonicotinic hydrazide, phenylhydrazine) produces hydrazones. nih.govnih.gov The general procedure involves refluxing the aldehyde with the chosen hydrazide in a solvent like ethanol, often with a few drops of acetic acid as a catalyst. nih.gov The resulting hydrazone derivatives are of significant interest due to their prevalence in biologically active molecules. It has been shown through ¹H NMR spectroscopy that hydrazones can exist as a mixture of stereoisomeric forms in solution. researchgate.net

Derivative ClassGeneral ReactantResulting LinkageKey Synthesis Condition
Schiff BasePrimary Amine (R-NH₂)Imine (-CH=N-R)Reflux in ethanol mdpi.com
OximeHydroxylamine (NH₂OH)Oxime (-CH=N-OH)Reaction with hydroxylamine HCl and a base wikipedia.org
HydrazoneHydrazine/Hydrazide (R-NH-NH₂)Hydrazone (-CH=N-NH-R)Reflux in ethanol with acid catalyst nih.gov

Azo Compound Formation

Azo compounds, characterized by the -N=N- linkage, can be synthesized from this compound, leveraging the activating effect of the hydroxyl group on the aromatic ring. A key example is the synthesis of 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde. ias.ac.in This is typically achieved through a diazo coupling reaction. The process involves diazotizing an aromatic amine (in this case, 4-aminopyridine) using sodium nitrite (B80452) and a strong acid (like HCl) at low temperatures (0-5°C) to form a diazonium salt. uobasrah.edu.iqekb.eg This reactive intermediate is then added to an alkaline solution of a coupling agent, such as a phenol (B47542). In this context, while this compound itself contains a phenolic ring, the synthesis of an azo derivative would typically involve coupling a diazonium salt to a separate phenolic aldehyde, such as salicylaldehyde (B1680747) or vanillin, to introduce the azo-pyridine moiety. ekb.egresearchgate.net The resulting azo compounds are often highly colored and crystalline species. uobasrah.edu.iq

Pyridinium (B92312) Salt Synthesis and Properties

The nitrogen atom in the pyridine (B92270) ring of this compound and its derivatives is nucleophilic and can be quaternized to form pyridinium salts. This transformation significantly alters the molecule's properties, introducing a permanent positive charge and increasing its polarity.

A notable example involves the derivatives of the azo compound mentioned previously. The reaction of 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde with n-alkyl bromides leads to the formation of novel azo pyridinium salts. ias.ac.in This quaternization is typically performed by refluxing the pyridine-containing precursor with an excess of the alkyl halide in a suitable solvent like ethanol. nih.gov

The formation of the pyridinium salt has distinct effects on the compound's characteristics:

Spectroscopic Changes: Quaternization causes a downfield shift of the pyridine proton signals in ¹H-NMR spectra, providing clear evidence of the reaction's success. nih.gov

Electronic Structure: The formation of the pyridinium cation introduces a new resonant structure compared to the neutral pyridine precursor, which can be confirmed by NMR, UV-Vis spectroscopy, and quantum chemical calculations. ias.ac.in

Biological Activity: This structural change is crucial for biological applications, as the cationic head of the pyridinium salt can interact strongly with negatively charged biological surfaces, such as bacterial cell membranes. nih.gov

Systematic Structural Modifications and Their Influence on Molecular-Level Activity

Systematic modification of the this compound scaffold is a cornerstone of SAR studies, aiming to understand how changes in structure affect function at a molecular level.

The introduction of substituents onto either the benzaldehyde (B42025) or pyridine ring can profoundly influence the molecule's electronic and steric properties, which in turn dictates its reactivity and potential for intermolecular interactions.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) like -OH or -CH₃, and electron-withdrawing groups (EWGs) like -NO₂ or halogens. nih.govnih.gov

An EWG on the benzaldehyde ring would increase the electrophilicity of the carbonyl carbon, potentially accelerating condensation reactions. It would also increase the acidity of the phenolic hydroxyl group. nih.gov

An EDG on the benzaldehyde ring would have the opposite effect, decreasing the reactivity of the carbonyl group but enhancing the electron density of the ring. nih.gov

Substituents on the pyridine ring would modulate the basicity of the nitrogen atom. EWGs would decrease its nucleophilicity, making quaternization more difficult, while EDGs would enhance it. mdpi.com These electronic perturbations can be studied and quantified using computational methods and spectroscopic analysis. nih.gov

Steric Effects: The size and shape of substituents (steric hindrance) can influence the ability of the molecule to adopt a specific conformation or to fit into a biological target like an enzyme's active site. nih.gov For example, bulky groups near the reactive aldehyde or hydroxyl functions can hinder their participation in chemical reactions or hydrogen bonding.

By synthesizing a series of derivatives and evaluating their biological activity, researchers can establish clear structure-function relationships.

Antimicrobial Activity: For pyridinium salts, antimicrobial activity is strongly linked to their amphiphilic nature. In a study of azo pyridinium salts derived from 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde, the length of the n-alkyl chain attached to the pyridine nitrogen was found to be a critical determinant of antibacterial efficacy. ias.ac.in The results showed that the presence of the alkyl group was essential for activity, and a derivative with a decyl (C10) chain exhibited the best antibacterial performance. ias.ac.in This suggests a mechanism where the cationic pyridinium head interacts with the negatively charged bacterial cell surface, while the lipophilic alkyl tail penetrates the cell membrane, leading to its disruption. nih.gov SAR studies on other Schiff bases have also shown that specific substituents, such as a 4-fluorobenzyl group, can confer potent and broad-spectrum antimicrobial activity. nih.gov

Enzyme Inhibition: The 2-hydroxy-substituted phenyl moiety is a recognized pharmacophore for interacting with metalloenzymes, particularly those containing iron, like lipoxygenases. nih.gov Derivatives of this compound could act as enzyme inhibitors. SAR studies in this area would focus on how different substituents on the scaffold enhance binding affinity and selectivity for a target enzyme. For instance, modifications could be designed to optimize interactions with specific amino acid residues in the enzyme's active site, potentially leading to potent and selective inhibitors of enzymes implicated in diseases like cancer or inflammation. nih.govresearchgate.net The core structure allows for the exploration of various interactions, including hydrogen bonding from the hydroxyl group, π-π stacking from the aromatic rings, and electrostatic interactions from a pyridinium moiety.

Derivative ClassStructural ModificationObserved Influence on ActivityReference
Azo Pyridinium SaltsVarying n-alkyl chain length (CnH2n+1) on pyridine NAntibacterial activity is dependent on the alkyl chain; a decyl (C10) group showed the highest activity. ias.ac.in
Schiff BasesAddition of a 4-fluorobenzyl group via imine formationShowed the most favorable antimicrobial activity among a series of related compounds. nih.gov
Pyridinium Salts (General)Quaternization of the pyridine nitrogenThe cationic charge is related to antimicrobial properties via interaction with bacterial cell surfaces. nih.gov
Pyridine Derivatives (General)Presence of -OH and -C=O groupsThese groups are often associated with enhanced antiproliferative activity in various cancer cell lines. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde and its derivatives will likely pivot towards greener and more efficient methodologies. While traditional multi-step syntheses have been employed, emerging research points towards more sustainable alternatives that minimize waste, energy consumption, and the use of hazardous reagents.

One promising avenue is the application of mechanochemistry , which involves solvent-free or liquid-assisted grinding to drive chemical reactions. nih.govresearchgate.netrsc.orgunn.edu.ng This technique has been successfully used for the high-yield and rapid synthesis of Schiff bases from various aldehydes and amines. nih.govresearchgate.netunn.edu.ng Future research could focus on adapting mechanochemical methods for the synthesis of this compound itself, potentially through a solid-state Suzuki-Miyaura coupling reaction. wikipedia.orgharvard.edunih.gov The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid, catalyzed by a palladium complex. wikipedia.orgharvard.edunih.gov Developing a solvent-free version of this reaction for the target compound would represent a significant advancement in its sustainable production.

Another key area for exploration is photocatalysis . Recent studies have demonstrated the use of photocatalysts for the selective synthesis of benzaldehydes from benzyl (B1604629) alcohols and for various C-H functionalizations. bath.ac.ukacs.orgnih.govresearchgate.net Research could be directed towards developing a photocatalytic pathway to this compound, which would offer a milder and more environmentally benign alternative to conventional methods.

Furthermore, the development of one-pot synthesis procedures for derivatives, such as quinazolin-4-ones, from related azo-pyridyl benzaldehydes, highlights the potential for more streamlined and atom-economical synthetic routes. orientjchem.org

Advanced Characterization Techniques for Complex and Dynamic Systems

A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced characterization techniques. While standard spectroscopic methods like NMR, IR, and UV-Vis are fundamental, future research should embrace more sophisticated and in-situ techniques to probe complex and dynamic systems.

For instance, the characterization of metal-organic frameworks (MOFs) derived from this compound would require a suite of specialized techniques. orientjchem.orgnih.govmdpi.commdpi.comresearchgate.net These include:

Single-crystal X-ray diffraction (XRD) to determine the precise three-dimensional atomic arrangement. orientjchem.org

Powder X-ray diffraction (PXRD) to confirm the phase purity and crystallinity of the bulk material. orientjchem.org

Thermogravimetric analysis (TGA) to assess thermal stability. nih.gov

Nitrogen adsorption-desorption isotherms to determine surface area and porosity. nih.govmdpi.com

For Schiff base derivatives, particularly those forming metal complexes, techniques such as tandem mass spectrometry (MS/MS) can provide detailed structural information and help in distinguishing between isomers. nih.gov The study of tautomeric forms of derivatives, such as azo pyridinium (B92312) salts, can be effectively investigated through a combination of 1H and 13C NMR and UV-Vis absorption spectra, supported by quantum chemical calculations. ias.ac.in

Deeper Multiscale Computational Modeling of Reactivity, Dynamics, and Molecular Interactions

Computational chemistry offers a powerful lens through which to investigate the reactivity, dynamics, and molecular interactions of this compound and its derivatives at an unprecedented level of detail. Future research should move beyond static calculations to embrace multiscale modeling approaches.

Density Functional Theory (DFT) will continue to be a cornerstone for these investigations. DFT calculations can be employed to:

Optimize molecular geometries. nih.govresearchgate.net

Calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra. researchgate.netresearchgate.net

Predict electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding reactivity and electronic transitions. nih.govresearchgate.net

Generate molecular electrostatic potential (MEP) maps to identify regions of electrophilic and nucleophilic attack. nih.govresearchgate.net

Recent studies on similar salicylaldehyde (B1680747) derivatives have successfully used DFT to elucidate reaction mechanisms, analyze intramolecular hydrogen bonding, and predict antioxidant properties. researchgate.netacs.orgmdpi.combohrium.comresearchgate.net These methodologies can be directly applied to this compound to gain a deeper understanding of its intrinsic properties.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with their environment, such as solvent effects or binding to biological macromolecules. researchgate.net For example, MD simulations can be used to study the stability of derived Schiff base-protein complexes identified through molecular docking. nih.gov

Expanding Functional Applications in Advanced Materials Science and Bio-inspired Systems

The unique structural motifs of this compound make it an attractive building block for a variety of advanced materials and bio-inspired systems.

A significant area of future research lies in the development of metal-organic frameworks (MOFs) . The pyridyl nitrogen and the hydroxyl-aldehyde group provide ideal coordination sites for metal ions, enabling the construction of porous, crystalline materials. These MOFs could find applications in:

Gas storage and separation. mdpi.com

Catalysis.

Chemical sensing.

Drug delivery. researchgate.net

The synthesis of Schiff bases from this compound opens the door to a wide range of functional materials. Schiff base complexes with various metal ions have shown potential as:

Antimicrobial agents : The chelation of metal ions can enhance the biological activity of the parent ligand. nih.gov

Catalysts : For example, in oxidation reactions.

Materials with interesting optical and electronic properties .

Furthermore, the ability to form hydrogen bonds and participate in π-π stacking interactions makes this compound and its derivatives suitable for the design of supramolecular assemblies and liquid crystals . The development of bio-inspired systems, such as sensors that mimic biological recognition processes, is another exciting prospect.

Further Investigation into Molecular Mechanisms Governing Interactions of Derived Compounds with Biological Macromolecules

A critical frontier for future research is the elucidation of the molecular mechanisms that underpin the interactions of this compound derivatives with biological macromolecules. This is particularly relevant for the development of new therapeutic agents.

Molecular docking is a powerful computational tool that can predict the binding modes and affinities of small molecules to the active sites of proteins. researchgate.netnih.govsciencescholar.usnih.gov Future studies should employ molecular docking to screen libraries of Schiff bases and other derivatives of this compound against a range of biological targets, such as enzymes and receptors implicated in various diseases. For instance, Schiff bases derived from other salicylaldehydes have been investigated as potential inhibitors of Hsp90, a molecular chaperone involved in cancer. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde, and what solvents/catalysts are typically employed?

  • Methodology : A common approach involves coupling a pyridine derivative with a hydroxybenzaldehyde precursor under basic conditions. For example, methyl chloroformate in dichloromethane (DCM) with K₂CO₃ as a base has been shown to yield quantitative product formation in related benzaldehyde syntheses . Optimization studies (Table 1) highlight DCM/K₂CO₃ as superior due to efficient proton scavenging and solvent compatibility.
  • Key Steps :

  • Diazotization of aromatic amines followed by coupling with pyridine derivatives.
  • Solvent selection (polar aprotic solvents like DCM) to stabilize intermediates.
  • Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How is the purity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade compounds .
  • Spectroscopy : FT-IR confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, phenolic O-H ~3200 cm⁻¹). ¹H/¹³C NMR verifies molecular structure and absence of impurities .
    • Critical Parameters :
  • Mobile phase composition (e.g., acetonitrile/water gradients) for HPLC.
  • Deuterated solvents (DMSO-d₆ or CDCl₃) for NMR to avoid signal interference.

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be systematically optimized?

  • Experimental Design :

  • Solvent Screening : Test polar (DCM, THF) vs. non-polar (toluene) solvents to assess reaction rates and yields. DCM/K₂CO₃ achieved >95% yield in analogous reactions .
  • Catalyst Selection : Compare inorganic bases (K₂CO₃, NaHCO₃) and organocatalysts (e.g., DMAP).
  • Temperature Control : Reactions are typically run at reflux (40–60°C) to balance kinetics and thermal stability.
    • Data Analysis :
  • Table 1 : Optimization results from a related benzaldehyde synthesis .
EntrySolventBaseYield (%)
1TolueneK₂CO₃65
2THFNaHCO₃72
3DCMK₂CO₃98

Q. What are the reactivity patterns of this compound with biological thiols (e.g., cysteine)?

  • Mechanistic Insight :

  • The aldehyde group undergoes non-enzymatic condensation with cysteine’s thiol (-SH) and amine (-NH₂) groups, forming thiazolidine or thiazoline derivatives .
  • Key Factors :
  • pH-dependent reactivity: Optimal at pH 6.5–7.5 for nucleophilic attack.
  • Steric effects from the pyridine ring influence reaction kinetics.
    • Experimental Validation :
  • Monitor reaction progress via LC-MS to detect intermediates (e.g., Schiff bases).

Q. How can this compound be utilized in designing chemosensors for metal ions?

  • Design Strategy :

  • Functionalize the phenolic -OH group with a fluorophore or chromophore (e.g., phenanthroimidazole). The aldehyde moiety binds metal ions, inducing detectable spectral shifts .
  • Example : A chemosensor synthesized via condensation with 4-phenylsemicarbazide showed selective fluorescence quenching in the presence of Cu²⁺ .
    • Characterization :
  • UV-Vis and fluorescence spectroscopy to assess binding affinity (e.g., Stern-Volmer plots).

Q. What computational methods are suitable for predicting the solvatochromic behavior of this compound?

  • Theoretical Models :

  • TD-DFT (Time-Dependent Density Functional Theory) : Predicts electronic transitions and solvent effects on absorption spectra. Basis sets like 6-31G(d,p) are commonly used .
  • Solvent Parameterization : Use Kamlet-Taft or Catalan parameters to correlate solvent polarity with spectral shifts .
    • Validation :
  • Compare computed λₘₐₓ values with experimental UV-Vis data in solvents like ethanol, DMSO, and water.

Methodological Notes

  • Safety : Handle with nitrile gloves and lab coats due to skin/eye irritation risks (H315, H319) .
  • Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.